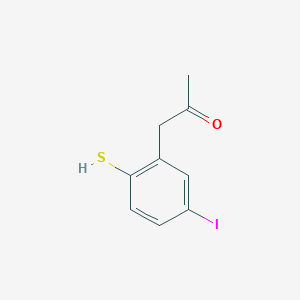
1-(5-Iodo-2-mercaptophenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Iodo-2-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H9IOS and a molecular weight of 292.14 g/mol . This compound is characterized by the presence of an iodine atom, a mercapto group, and a propan-2-one moiety attached to a phenyl ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Métodos De Preparación
One common method involves the reaction of 5-iodo-2-nitrobenzaldehyde with a thiol reagent under specific conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
1-(5-Iodo-2-mercaptophenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The compound can undergo reduction reactions, particularly at the iodine atom, to form deiodinated derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or alkoxides, to form new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(5-Iodo-2-mercaptophenyl)propan-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(5-Iodo-2-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The iodine atom can also participate in halogen bonding interactions, influencing the compound’s biological activity .
Comparación Con Compuestos Similares
1-(5-Iodo-2-mercaptophenyl)propan-2-one can be compared with other similar compounds, such as:
1-(5-Bromo-2-mercaptophenyl)propan-2-one: Similar structure but with a bromine atom instead of iodine.
1-(5-Chloro-2-mercaptophenyl)propan-2-one: Similar structure but with a chlorine atom instead of iodine.
1-(5-Fluoro-2-mercaptophenyl)propan-2-one: Similar structure but with a fluorine atom instead of iodine.
The uniqueness of this compound lies in the specific chemical properties imparted by the iodine atom, which can influence its reactivity and biological activity .
Propiedades
Fórmula molecular |
C9H9IOS |
|---|---|
Peso molecular |
292.14 g/mol |
Nombre IUPAC |
1-(5-iodo-2-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H9IOS/c1-6(11)4-7-5-8(10)2-3-9(7)12/h2-3,5,12H,4H2,1H3 |
Clave InChI |
BGHKSFWXUHZCIZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=C(C=CC(=C1)I)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


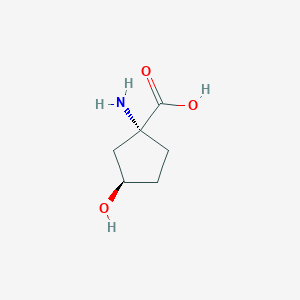
![3-methyl-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one](/img/structure/B14052437.png)

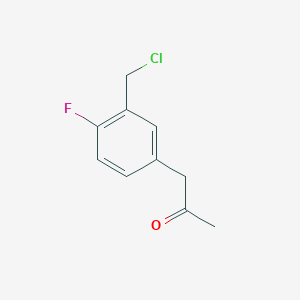

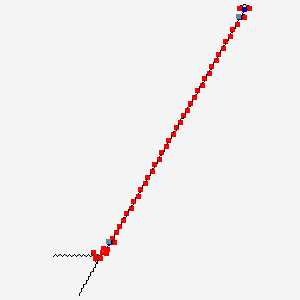
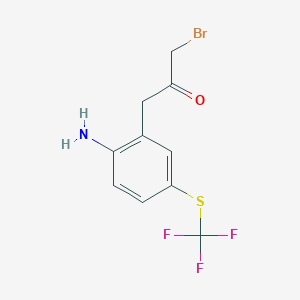


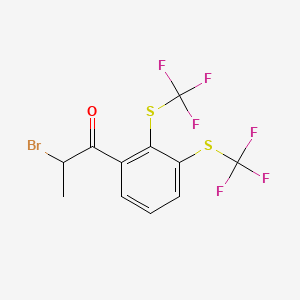

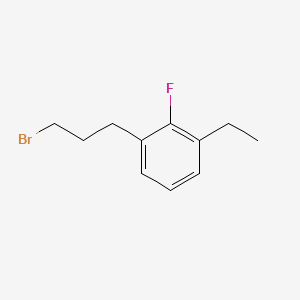
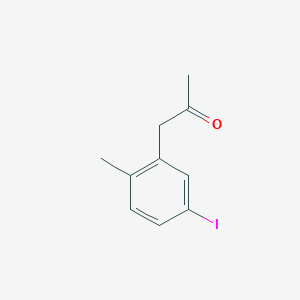
![[(8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B14052491.png)
